molecular formula C17H20N4O4 B5853964 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid

1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid

Cat. No.: B5853964
M. Wt: 344.4 g/mol
InChI Key: YCAIAYPRDIRQBW-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid features a benzotriazinone core (a nitrogen-rich heterocycle with a ketone group at position 4) linked via a butanoyl chain to a piperidine ring substituted with a carboxylic acid at the 4-position. This structure combines electron-deficient aromaticity (benzotriazinone), a flexible aliphatic linker (butanoyl), and a polar carboxylic acid group, making it a candidate for diverse biochemical interactions, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-15(20-10-7-12(8-11-20)17(24)25)6-3-9-21-16(23)13-4-1-2-5-14(13)18-19-21/h1-2,4-5,12H,3,6-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAIAYPRDIRQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized by the cyclization of appropriate precursors such as o-nitroaniline derivatives with suitable reagents like sodium nitrite and acetic acid.

    Attachment of the Butanoyl Linker: The benzotriazinone core is then reacted with a butanoyl chloride derivative under basic conditions to form the butanoyl-substituted benzotriazinone.

    Coupling with Piperidine-4-carboxylic Acid: The final step involves the coupling of the butanoyl-substituted benzotriazinone with piperidine-4-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzotriazinone core.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound is utilized in chemical biology research to investigate protein-ligand interactions and cellular signaling pathways.

    Industrial Applications: It may have applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone core can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-[4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Butanoyl]-L-Phenylalanine
  • Key Differences : Replaces the piperidine-4-carboxylic acid with a phenylalanine residue.
  • This modification may shift activity toward peptide-like targets (e.g., proteases) .
trans-4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Methylcyclohexanecarboxylic Acid
  • Key Differences: Substitutes the piperidine ring with a cyclohexane ring and uses a methyl linker instead of butanoyl.
  • The shorter methyl linker reduces conformational flexibility, possibly altering binding kinetics .

Heterocyclic Core Modifications

1-(4-Amino-1,2,5-Oxadiazol-3-yl)Piperidine-4-Carboxylic Acid
  • Key Differences: Replaces benzotriazinone with an amino-oxadiazole ring.
  • Implications: The oxadiazole’s amino group acts as a hydrogen bond donor, contrasting with the benzotriazinone’s ketone (hydrogen bond acceptor). This change may redirect interactions toward enzymes requiring polar contacts (e.g., kinases) .
Azinphos Ethyl (Organophosphate Insecticide)
  • Key Differences : Incorporates a phosphorodithioate ester instead of the piperidine-carboxylic acid.
  • Implications: The phosphate group confers reactivity as an acetylcholinesterase inhibitor, highlighting the benzotriazinone’s role in stabilizing transition states. However, this structure is highly toxic, unlike the target compound .

Substituent Modifications on Piperidine

4-Phenyl-1-(3-Phenylaminopropyl)Piperidine-4-Carboxylic Acid Ethyl Ester
  • Key Differences: Replaces the benzotriazinone-butanoyl chain with phenyl and phenylaminopropyl groups; carboxylic acid is esterified.
  • Implications: The ester reduces solubility but enhances lipophilicity, favoring CNS penetration. The absence of benzotriazinone limits π-π stacking interactions critical for target binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Notes
Target Compound C₁₅H₁₆N₄O₄ 332.32 Benzotriazinone, butanoyl, piperidine-COOH Potential enzyme inhibitor; high solubility
N-[4-(4-Oxo...)Butanoyl]-L-Phenylalanine C₂₀H₂₀N₄O₄ 380.40 Benzotriazinone, phenylalanine Protease-targeted activity; moderate solubility
trans-4-(4-Oxo...)Cyclohexanecarboxylic Acid C₁₅H₁₇N₃O₃ 287.31 Benzotriazinone, cyclohexane, COOH Increased lipophilicity; rigid structure
Azinphos Ethyl C₁₂H₁₆N₃O₃PS₂ 345.40 Benzotriazinone, phosphorodithioate Insecticide; high toxicity
1-(4-Amino-Oxadiazolyl)Piperidine-4-COOH C₈H₁₂N₄O₃ 212.21 Oxadiazole, amino, piperidine-COOH H-bond donor; kinase inhibition potential

Research Findings and Implications

  • Benzotriazinone Role: The 4-oxo-benzotriazinone moiety is critical for electron-deficient π-π interactions, observed in Azinphos ethyl’s insecticidal activity . In the target compound, this group may stabilize interactions with enzymes like oxidoreductases.
  • Carboxylic Acid vs. Esters : The free carboxylic acid enhances water solubility and ionic interactions, advantageous for extracellular targets. Esters (e.g., ) trade solubility for membrane permeability .

Biological Activity

1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The benzotriazine moiety is often associated with significant biological efficacy, making this compound a subject of interest for further investigation.

Chemical Structure and Properties

The molecular formula of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid is C14H16N4O3C_{14}H_{16}N_{4}O_{3}, with a molecular weight of approximately 288.30 g/mol. Its structure comprises a piperidine ring connected to a butanoyl group and a benzotriazine derivative, which contributes to its unique chemical properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the benzotriazine structure exhibit significant antimicrobial properties. For instance, derivatives of benzotriazine have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The interaction with bacterial enzymes appears to be a key mechanism in exerting these effects.

Table 1: Antimicrobial Activity of Benzotriazine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acidE. coli12 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to inhibit the growth of several cancer cell lines, including HepG2 liver carcinoma cells. The mechanism involves the modulation of cell cycle progression and induction of apoptosis.

Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of the compound on HepG2 cells, an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM was observed. This suggests a promising anticancer activity that warrants further investigation.

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)
HepG215
MCF722
A54930

The biological activity of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in cancer progression and microbial metabolism.
  • Cell Cycle Modulation : It affects the cell cycle phases in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

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